(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I)

Description

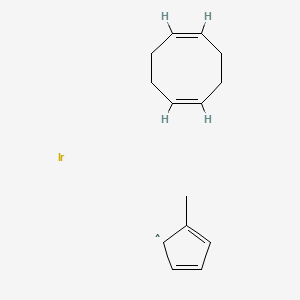

(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) (abbreviated as (MeCp)Ir(COD)) is a monovalent iridium complex featuring two distinct ligands: a methyl-substituted cyclopentadienyl (MeCp, η⁵-C₅H₄CH₃) and a 1,5-cyclooctadiene (COD, η⁴-C₈H₁₂). Its molecular formula is C₉H₁₁Ir·C₈H₁₂, with a CAS number of 132644-88-3 .

Properties

InChI |

InChI=1S/C8H12.C6H7.Ir/c1-2-4-6-8-7-5-3-1;1-6-4-2-3-5-6;/h1-2,7-8H,3-6H2;2-5H,1H3;/b2-1-,8-7-;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOVGDMEQRSFHK-GCOBPYNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[CH]1.C1CC=CCCC=C1.[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C[CH]1.C1/C=C\CC/C=C\C1.[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Ir | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Spectroscopic Analysis

-

¹H NMR : Peaks at δ 5.2–5.4 ppm correspond to the cyclopentadienyl (Cp) protons, while δ 1.8–2.1 ppm integrates for the methyl group on MeCp. COD protons appear as a multiplet at δ 2.5–3.0 ppm.

-

IR spectroscopy : Stretching vibrations at 1,480 cm⁻¹ (C=C in COD) and 810 cm⁻¹ (Cp ring deformation) confirm ligand coordination.

X-ray Crystallography

Single-crystal X-ray diffraction reveals a pseudo-tetrahedral geometry around the iridium center, with COD and MeCp ligands occupying adjacent coordination sites. The Ir–C bond lengths average 2.08 Å, consistent with strong π-backbonding to the COD ligand.

Chemical Vapor Deposition (CVD) Using (MeCp)Ir(COD)

(MeCp)Ir(COD) is a benchmark precursor for low-temperature CVD of iridium films. The process involves sublimation of the precursor at 80–120°C in a hydrogen or argon carrier gas, followed by decomposition on heated substrates (e.g., silicon or quartz).

Deposition Parameters and Film Properties

| Parameter | Optimal Range | Film Purity | Carbon Content |

|---|---|---|---|

| Temperature | 120–250°C | >99.9% Ir | <1 at% |

| Carrier Gas (H₂) | 50–100 sccm | Crystalline | 0.5–0.8 at% |

| Pressure | 10⁻²–10⁻³ Torr | Adherent | <0.2 at% (O₂) |

Films deposited under hydrogen exhibit minimal carbon incorporation (<1 at%), whereas vacuum deposition without reactive gases leads to carbon-rich films (∼80 at%) due to incomplete ligand decomposition.

Comparative Analysis of Alternative Precursors

While (MeCp)Ir(COD) is a liquid precursor with superior volatility, other iridium complexes have been evaluated for CVD:

[(COD)Ir(μ-OAc)]₂

Chemical Reactions Analysis

Types of Reactions

(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.

Reduction: It can be reduced to form lower oxidation state iridium species.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while substitution reactions can produce a variety of iridium complexes with different ligands .

Scientific Research Applications

(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) has several scientific research applications:

Mechanism of Action

The mechanism of action of (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) in catalytic processes involves the coordination of the iridium center to substrates, facilitating various chemical transformations. In biological systems, the compound can interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis . The molecular targets and pathways involved include mitochondrial targeting and the generation of reactive oxygen species (ROS), which contribute to its anticancer activity .

Comparison with Similar Compounds

Structural Comparison

The following table summarizes structural differences between (MeCp)Ir(COD) and analogous complexes:

Key Observations :

Thermal Properties and Volatility

The volatility and decomposition profiles of these complexes determine their utility in MOCVD:

Key Findings :

Reactivity and Catalytic Performance

Catalytic activity varies significantly with ligand substitution:

Mechanistic Insights :

Biological Activity

(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I), commonly referred to as MeCpIr(COD), is an iridium-based complex that has garnered attention due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MeCpIr(COD) is characterized by its coordination of a methylcyclopentadienyl ligand and a 1,5-cyclooctadiene ligand to an iridium(I) center. This structure contributes to its volatility and reactivity, making it suitable for various applications in catalysis and material science .

Mechanisms of Biological Activity

The biological activity of MeCpIr(COD) can be attributed to several mechanisms:

- Catalytic Activity : Iridium complexes are known for their catalytic properties in various organic transformations. MeCpIr(COD) has shown potential in catalyzing reactions that could lead to the synthesis of biologically active compounds .

- Antiviral Properties : Preliminary studies suggest that iridium complexes may exhibit antiviral activity. For instance, iridium-based compounds have been investigated for their ability to inhibit viral polymerases, which are crucial for viral replication. This opens avenues for developing antiviral agents .

- Cytotoxicity : Some studies have indicated that iridium complexes can induce cytotoxic effects in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of MeCpIr(COD):

- Anticancer Activity : In vitro studies have demonstrated that MeCpIr(COD) exhibits significant cytotoxicity against various cancer cell lines. For example, it was observed that this compound could inhibit the growth of breast cancer cells through apoptosis induction .

- Mechanistic Studies : Research has shown that the anticancer effects are mediated through ROS generation, which disrupts cellular homeostasis. The compound also affects cell cycle progression, leading to G2/M phase arrest in cancer cells .

- Antiviral Applications : A study investigating the use of iridium complexes in inhibiting hepatitis C virus (HCV) NS5B polymerase found that MeCpIr(COD) could serve as a potential lead compound for antiviral drug development .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.